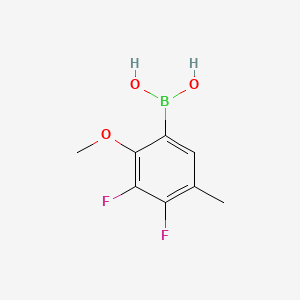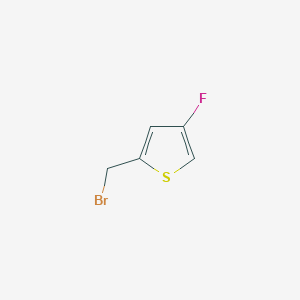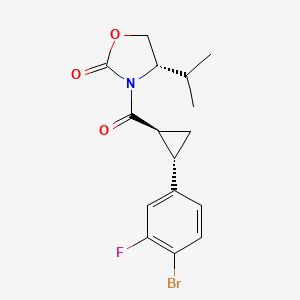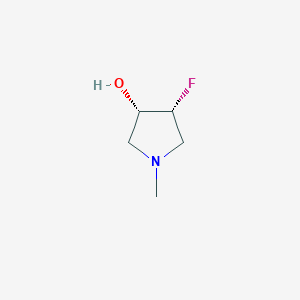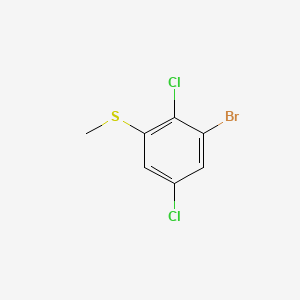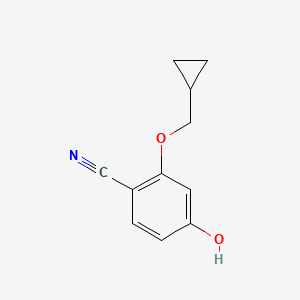![molecular formula C11H13FN2O B14029162 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2-oxa-6-azaspiro[33]heptan-6-yl)aniline is a complex organic compound that features a unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline typically involves a multi-step process. One of the key steps is the formation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using optimized procedures. For example, the alkylating agent 3,3-bis(bromomethyl)oxetane is synthesized from tribromoneopentyl alcohol, a commercially available flame retardant. This process involves treatment with sodium hydroxide under Schotten–Baumann conditions to close the oxetane ring .
化学反应分析
Types of Reactions
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a candidate for developing new antibiotics, particularly for treating tuberculosis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets. For instance, in the context of its potential use as an antibiotic, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with similar spirocyclic features.
3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl: Another compound with a similar core structure, used as a melanin-concentrating hormone receptor antagonist.
Uniqueness
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable candidate for drug development.
属性
分子式 |
C11H13FN2O |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-8(13)1-2-10(9)14-4-11(5-14)6-15-7-11/h1-3H,4-7,13H2 |
InChI 键 |
BUGUCFAEXPALKA-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CN1C3=C(C=C(C=C3)N)F)COC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


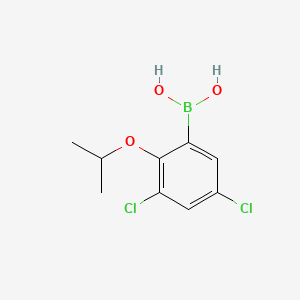
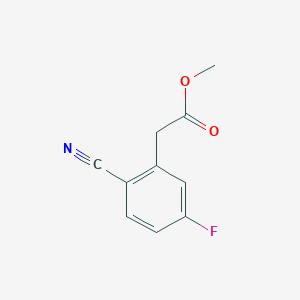
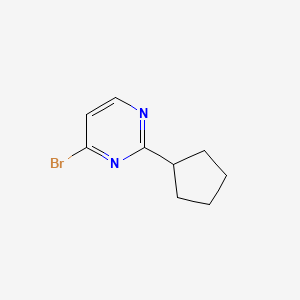
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)

